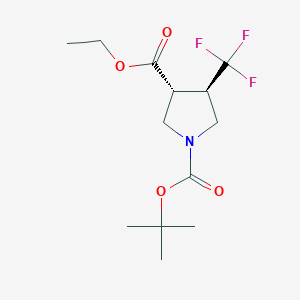
3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide involves the reaction of cyclohexylamine with 4-hydroxybutan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Applications De Recherche Scientifique
3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may focus on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors, potentially affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexyl-N-[3-(4-morpholinyl)propyl]propanamide: This compound has a similar structure but includes a morpholine ring, which may alter its chemical properties and interactions.
N-Cyclohexylpropanamide: This compound lacks the hydroxyl group, which may affect its reactivity and applications.
Uniqueness
3-Cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide is unique due to the presence of both a hydroxyl group and an amide group, allowing it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for research in various fields .
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
3-cyclohexyl-N-(4-hydroxybutan-2-yl)propanamide |
InChI |
InChI=1S/C13H25NO2/c1-11(9-10-15)14-13(16)8-7-12-5-3-2-4-6-12/h11-12,15H,2-10H2,1H3,(H,14,16) |
Clé InChI |
UJGRJPFIKSNSCI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)NC(=O)CCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)


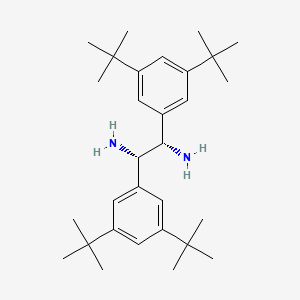
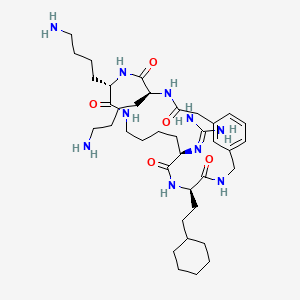
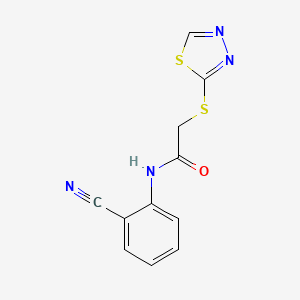
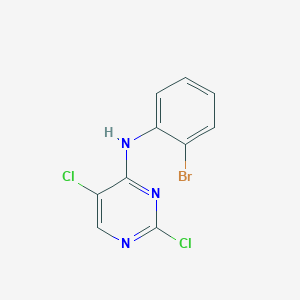

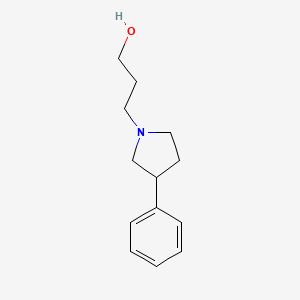
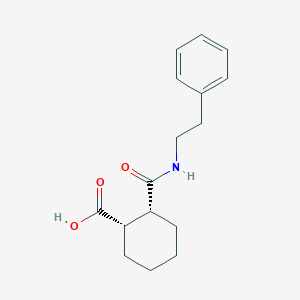


![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
